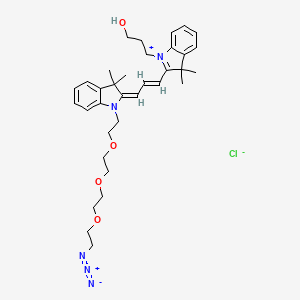

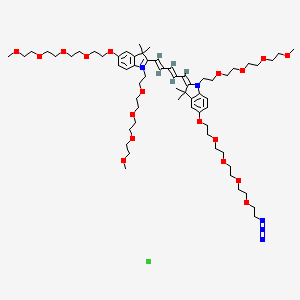

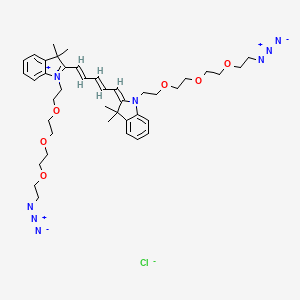

N-hydroxypropyl-N'-(azide-PEG3)-Cy3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-hydroxypropyl-N'-(azide-PEG3)-Cy3 is a PEG derivative containing cyanine dye with excitation/emission maximum 555/570 nm as well as an azide group, which enables Click Chemistry. The hydophilic PEG spacer increases solubility in aqueous media.

Applications De Recherche Scientifique

Synthesis and Drug Delivery Applications

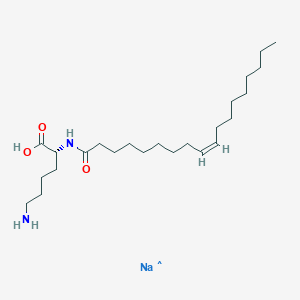

A novel azide-containing monomer, N-(3-azidopropyl)methacrylamide (AzMA), was synthesized and copolymerized with N-(2-hydroxypropyl)methacrylamide (HPMA) using reversible addition fragmentation transfer (RAFT) polymerization. This approach produced well-defined copolymers for drug delivery applications, with efficient conjugation of functional groups like phosphocholine and poly(ethylene glycol) (PEG) (Ebbesen et al., 2013).

Biodegradable Nanoparticles for Lipophilic Therapeutics

Poly(HPMA) has been utilized to stabilize nanoparticles suitable for delivering lipophilic therapeutics. A novel class of amphiphilic block copolymers, with poly(HPMA) backbones and short oligo(e-caprolactone) side chains, was produced. These nanoparticles are designed to degrade into water-soluble poly(HPMA) chains with a molecular weight below the threshold for renal excretion (Sponchioni et al., 2017).

Nanotherapeutics Development

Poly(N-(2-hydroxypropyl) methacrylamide)-based nanotherapeutics have been developed, focusing on polymer-drug conjugates, self-assembled nanoparticles, and other PHPMA-based nanostructures. PHPMA's ability to functionalize through side-chain hydroxyl groups allows incorporation of drugs, imaging agents, and targeting ligands (Tucker & Sumerlin, 2014).

Hydrophilic Polymer Alternatives for Nanomedicine

Exploring alternatives to PEG in nanomedicines, poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA) was identified as a substitute with water solubility and minimal toxicity. Research also introduced polycarbonate-based PHPMA analogs, which are highly water-soluble and readily functionalizable, making them suitable for biomedical applications (Cho et al., 2015).

Polymer-Drug Conjugation Strategies

Polymer conjugation is a widely used technique to improve therapeutic properties of various biomolecules. N-(2-hydroxypropyl)methacrylamide copolymer (HPMA) is one of the polymers investigated for conjugation, demonstrating benefits such as prolonged half-life, higher stability, and lower immunogenicity (Pasut & Veronese, 2007).

Propriétés

Nom du produit |

N-hydroxypropyl-N'-(azide-PEG3)-Cy3 |

|---|---|

Formule moléculaire |

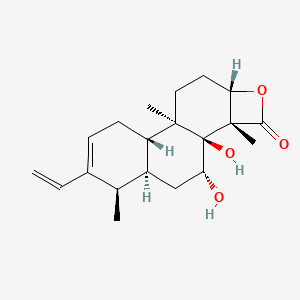

C34H46ClN5O4 |

Poids moléculaire |

624.22 |

Nom IUPAC |

3-[2-[(E,3E)-3-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-1-yl]propan-1-ol;chloride |

InChI |

InChI=1S/C34H46N5O4.ClH/c1-33(2)27-11-5-7-13-29(27)38(18-10-20-40)31(33)15-9-16-32-34(3,4)28-12-6-8-14-30(28)39(32)19-22-42-24-26-43-25-23-41-21-17-36-37-35;/h5-9,11-16,40H,10,17-26H2,1-4H3;1H/q+1;/p-1 |

Clé InChI |

FWMOZTAIWMVLDC-LNDYIZMVSA-M |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCCO)C.[Cl-] |

Apparence |

Solid powder |

Pureté |

>97% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

N-hydroxypropyl-N'-(azide-PEG3)-Cy3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

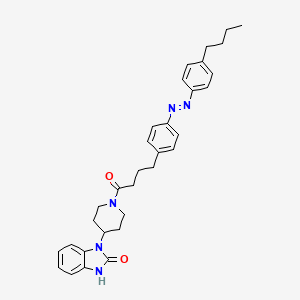

![[(1S,13R,14R,17S,18S)-3,17-dihydroxy-2,9,9,11,14,18-hexamethyl-21-methylidene-7,16,20-trioxo-8,15,19-trioxapentacyclo[12.6.1.01,17.02,12.04,10]henicosa-4(10),5,11-trien-13-yl] acetate](/img/structure/B1193264.png)

![3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid](/img/structure/B1193272.png)

![(2S)-2-[5-(2-cyclopropylethynyl)-4-phenyltriazol-1-yl]-N-hydroxy-3-phenylpropanamide](/img/structure/B1193277.png)

![1-[2-[4-(2-Amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea](/img/structure/B1193279.png)